2-(4-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
2-(4-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the tricyclic core through a series of cyclization reactions. . The propyl groups are usually introduced through alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the bromine atom, yielding a phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Polyvinylpolypyrrolidone-supported hydrogen peroxide, silica sulfuric acid, and ammonium bromide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: 4-Bromobenzaldehyde, 4-Bromobenzoic acid.
Reduction: Phenyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, including neuroprotective properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the diazatricyclic core may interact with enzyme active sites, potentially inhibiting their activity . The propyl groups contribute to the compound’s hydrophobicity, enhancing its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1,3-dioxolane
- 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
- (2E)-3-(Biphenyl-4-yl)-1-(4-bromophenyl)-prop-2-en-1-one
Uniqueness
2-(4-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its tricyclic structure, which imparts distinct chemical and biological properties. Unlike simpler bromophenyl derivatives, this compound’s rigid framework and multiple functional groups allow for diverse interactions with biological targets and chemical reagents, making it a versatile tool in research and industrial applications.
Properties
Molecular Formula |
C20H27BrN2O |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C20H27BrN2O/c1-3-9-19-11-22-13-20(10-4-2,18(19)24)14-23(12-19)17(22)15-5-7-16(21)8-6-15/h5-8,17H,3-4,9-14H2,1-2H3 |
InChI Key |
SFWLTVBQXGEAQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)Br)CCC |
Origin of Product |
United States |
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